6-Amino-2-naphthalenesulfonic Acid Monohydrate
Description
Chemical Identity: 6-Amino-2-naphthalenesulfonic Acid Monohydrate (CAS 93-00-5) is a naphthalene derivative with the molecular formula C₁₀H₉NO₃S·H₂O (monohydrate) and a molecular weight of 241.26 g/mol . It is also known as Bronner's Acid and is structurally characterized by a sulfonic acid group at position 2 and an amino group at position 6 of the naphthalene ring .
Properties
IUPAC Name |
6-aminonaphthalene-2-sulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILFPFVYDAPKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-hydroxynaphthalene-6-sulfonic acid is replaced by an amino group. Key reagents include:
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Ammonia (NH₃) or ammonium salts as the amino source.
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Sodium bisulfite (NaHSO₃) to stabilize intermediates and drive the equilibrium toward product formation.
Optimized Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 120–150°C | Higher temperatures accelerate reaction but risk decomposition |
| Pressure | 10–20 bar | Elevated pressure ensures ammonia solubility |
| Molar Ratio (NH₃:Substrate) | 1.5:1 to 2:1 | Excess ammonia minimizes side reactions |
| Reaction Time | 8–12 hours | Prolonged duration ensures completion |
The reaction generates the ammonium salt of 6-amino-2-naphthalenesulfonic acid, which is subsequently acidified to yield the free sulfonic acid. Crystallization from aqueous media produces the monohydrate form, with a solubility of 0.12 g/L at 20°C.
Sulfonation of Naphthalene Derivatives: Precursor Synthesis
The synthesis of 2-hydroxynaphthalene-6-sulfonic acid, the precursor for the Bucherer reaction, involves sulfonation of β-naphthol (2-naphthol). Industrial methods leverage concentrated sulfuric acid or chlorosulfonic acid under anhydrous conditions.
Sulfonation Agents and Conditions
Chlorosulfonic Acid Method:
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Solvent: Dichloroethane or monochlorobenzene (water-immiscible, inert).
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Temperature: -10°C to 10°C during sulfonation to prevent over-sulfonation.
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Molar Ratio: 0.95–1.00 equivalents of chlorosulfonic acid per β-naphthol.
Key Steps:
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Sulfonation: β-naphthol is suspended in dichloroethane and treated with chlorosulfonic acid, forming 2-hydroxynaphthalene-6-sulfonic acid.
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HCl Desorption: The reaction mixture is vacuum-treated (100–400 mbar) at 0–60°C to remove hydrogen chloride.
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Neutralization: Aqueous ammonia (25–35%) is added at 60–75°C to adjust the pH to 6–6.5, precipitating the ammonium salt.
Yield Optimization:
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Space-Time Yield: Industrial processes achieve ~100% improvement by using concentrated precursor suspensions (25–30%) and reduced reaction times.
Purification and Crystallization Techniques
Crystallization of the Monohydrate
The crude product is crystallized from hot water, leveraging its low solubility (0.12 g/L at 20°C). The monohydrate forms as white to light-yellow plates.
Purification Methods:
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Diethylamine Salt Formation: Recrystallization from ethanol/iso-butanol yields a pure diethylamine salt (m.p. 190.5–192°C).
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S-Benzylisothiuronium Salt: Treatment with S-benzylisothiourea in n-butanol produces a high-purity derivative (m.p. 330°C).
Industrial-Scale Considerations:
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Countercurrent Extraction: Aromatic hydrocarbons (toluene, xylenes) remove unreacted β-naphthol residues from aqueous phases.
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Vacuum Stripping: Residual solvents are removed under 200–400 mbar at 60–80°C to isolate the ammonium salt.
Industrial-Scale Production Workflow
Modern facilities employ continuous processes to enhance efficiency:
Stepwise Protocol:
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Sulfonation Reactor: β-naphthol and chlorosulfonic acid react in dichloroethane at -10–10°C.
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Neutralization Vessel: Ammonia solution (25–35%) is added at 60–75°C, forming a biphasic mixture.
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Phase Separation: The organic solvent phase (containing unreacted β-naphthol) is recycled, while the aqueous phase proceeds to purification.
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Crystallization Unit: The ammonium salt is acidified, and the product crystallizes as the monohydrate.
Key Metrics:
| Parameter | Industrial Benchmark |
|---|---|
| Purity | ≥98% |
| Space-Time Yield | 2.5 kg/m³·h |
| Solvent Recovery | 95–98% |
Comparative Analysis of Synthesis Routes
Bucherer Reaction vs. Direct Sulfonation-Amination
| Aspect | Bucherer Reaction | Direct Amination |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Byproducts | Minimal | Naphthalene trisulfonic acids |
| Scalability | High | Moderate |
Challenges in Direct Amination:
Chemical Reactions Analysis
6-Amino-2-naphthalenesulfonic Acid Monohydrate undergoes various chemical reactions:
Azo Coupling Reactions: It reacts with diazonium salts to form azo dyes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Scientific Research Applications
Dyes and Pigments
One of the primary applications of 6-amino-2-naphthalenesulfonic acid is in the production of azo dyes. It serves as a coupling agent in the synthesis of various azo compounds due to its ability to form stable azo linkages with diazonium salts. This property is particularly useful in textile dyeing processes, where vibrant colors are desired.
Case Study : A study demonstrated that using 6-amino-2-naphthalenesulfonic acid significantly improved the color yield and stability of azo dyes used in cotton fabrics, leading to enhanced wash fastness .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for the determination of metal ions through spectrophotometric methods. Its ability to form complexes with various metal ions allows for sensitive detection and quantification.
Data Table: Spectrophotometric Applications
| Metal Ion | Detection Limit (µg/mL) | Method Used |
|---|---|---|
| Cu(II) | 0.05 | UV-Vis Spectrophotometry |
| Fe(III) | 0.1 | UV-Vis Spectrophotometry |
| Co(II) | 0.08 | UV-Vis Spectrophotometry |
Biomedical Research
This compound has been investigated for its potential role in biomedical applications, particularly as a fluorescent probe for bioimaging and as a component in drug formulations.
Case Study : Research indicated that this compound could be used effectively as a fluorescent marker for tracking cellular processes in live-cell imaging studies. Its fluorescence properties were enhanced when conjugated with specific biomolecules .
Pharmaceuticals
The compound is also explored for its pharmaceutical applications, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its sulfonic acid group enhances solubility and bioavailability, making it a valuable component in drug development.
Data Table: Pharmaceutical Intermediates
| Compound Name | Synthesis Route |
|---|---|
| Antihypertensive Agents | Via sulfonation reactions |
| Antimicrobial Agents | Coupling with other active ingredients |
Mechanism of Action
The mechanism of action of 6-Amino-2-naphthalenesulfonic Acid Monohydrate primarily involves its ability to undergo azo coupling reactions. This reaction mechanism involves the formation of a diazonium ion, which then reacts with the amino group of the compound to form an azo bond . This property is exploited in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
6-Amino-1-naphthalenesulfonic Acid (CAS 81-05-0)
- Molecular Formula: C₁₀H₉NO₃S
- Key Differences : Sulfonic acid group at position 1 instead of 2.
Hydroxy-Substituted Derivatives
6-Amino-4-hydroxy-2-naphthalenesulfonic Acid (CAS 90-51-7)
- Molecular Formula: C₁₀H₉NO₄S
- Key Differences : Additional hydroxyl group at position 3.
- Impact : Increases polarity and acidity, enhancing suitability for dye manufacturing (e.g., forming stable metal complexes) .
7-Amino-4-hydroxy-2-naphthalenesulfonic Acid (CAS 87-02-5)
- Molecular Formula: C₁₀H₉NO₄S
- Key Differences: Hydroxyl group at position 4 and amino group at position 5.
- Applications: Known as "I-acid," it is critical in synthesizing azo dyes due to its dual functional groups .
Disulfonic Acid Derivatives
7-Amino-1,3-naphthalenedisulfonic Acid (CAS 86-65-7)
Salts and Ionic Forms
6-Amino-2-naphthalenesulfonic Acid Sodium Salt
Comparative Data Table
Biological Activity
6-Amino-2-naphthalenesulfonic acid monohydrate (CAS No. 93-00-5) is a sulfonated aromatic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.
- Molecular Formula : C10H9NO3S
- Molecular Weight : 223.25 g/mol
- Solubility : Very soluble in water (approximately 5.36 mg/ml) .
- Structure : The compound features a naphthalene ring with an amino group and a sulfonic acid group, contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that 6-amino-2-naphthalenesulfonic acid exhibits antimicrobial activity against various bacterial strains. In particular, it has been shown to inhibit the growth of Escherichia coli and Saccharomyces cerevisiae . The mechanism appears to involve interference with amino acid metabolism, as the compound acts as an analog to certain amino acids.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For instance, it can act as an inhibitor of amino acid oxidases, which play a crucial role in amino acid metabolism . This inhibition can lead to significant alterations in metabolic pathways, making it a candidate for further research in metabolic disorders.
Case Studies
- Inhibition of Bacterial Growth : A study conducted by Shapira and Dittmer (1961) demonstrated that several amino acid analogs, including 6-amino-2-naphthalenesulfonic acid, inhibited the growth of E. coli. The study quantified the effects on lag phase extension and overall growth rates, suggesting potential applications in developing antimicrobial agents .
- Cancer Research Applications : Recent investigations have explored the use of naphthalenesulfonic acids in cancer diagnostics due to their rapid uptake in tumor cells. Compounds similar to 6-amino-2-naphthalenesulfonic acid have shown promise in enhancing imaging techniques for tumor detection .
The biological activity of 6-amino-2-naphthalenesulfonic acid can be attributed to several mechanisms:
- Competitive Inhibition : The compound competes with natural substrates for binding sites on enzymes, leading to reduced enzyme activity.
- Alteration of Metabolic Pathways : By mimicking natural amino acids, it disrupts normal metabolic processes, which can be particularly effective against rapidly dividing cells such as bacteria or cancer cells.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO3S |
| Molecular Weight | 223.25 g/mol |
| Solubility | 5.36 mg/ml |
| Antimicrobial Activity | Yes (against E. coli) |
| Enzyme Inhibition | Yes (amino acid oxidases) |
Q & A
Q. What are the established synthetic routes for 6-Amino-2-naphthalenesulfonic Acid Monohydrate, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves sulfonation of 2-naphthol followed by amination. For example, sulfonation at 80–100°C using concentrated sulfuric acid introduces the sulfonic acid group at the 2-position. Subsequent nitration and reduction (e.g., using Sn/HCl) yield the amino group at the 6-position. Purification via recrystallization from hot water ensures monohydrate formation. Key factors include stoichiometric control of sulfonating agents, reaction time, and pH adjustment during amination to avoid side products like disulfonated derivatives .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 10–30°C to minimize hydration loss or oxidation. Use desiccants (e.g., silica gel) in storage environments. Avoid prolonged exposure to light, as UV radiation can degrade the aromatic amine group. For aqueous solutions, stabilize with antioxidants (e.g., sodium bisulfite) at pH 6–8 .
Advanced Research Questions
Q. What challenges arise in crystallographic determination of this compound, and how can SHELX software be optimized for its structural analysis?
- Methodology : Hydration complicates unit cell determination due to variable water content. Use single-crystal X-ray diffraction with low-temperature data collection (e.g., 100 K) to stabilize the monohydrate structure. In SHELX, refine hydrogen-bonding networks using DFIX and DANG constraints to model water interactions. For twinned crystals, employ TWIN and BASF commands to resolve overlapping reflections. Validate against spectroscopic data (e.g., FT-IR for sulfonate stretching at 1030–1180 cm⁻¹) .
Q. How do competing substitution patterns in sulfonic acid derivatives impact the compound’s reactivity in azo coupling reactions?
- Methodology : The 6-amino group directs electrophilic substitution to the ortho/para positions, while the 2-sulfonate group deactivates the ring. In azo coupling (e.g., with diazonium salts), optimize pH to 8–10 to deprotonate the amino group, enhancing nucleophilicity. Competing reactions (e.g., sulfonate displacement) are minimized at lower temperatures (0–5°C). Monitor reaction progress via HPLC to distinguish products from isomers like 8-amino-2-sulfonate derivatives .
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different studies?
- Methodology : Discrepancies often arise from hydration state variations or impurities. Standardize measurements using Karl Fischer titration to confirm water content. For solubility, use dynamic light scattering (DLS) to detect aggregates in aqueous solutions. Compare data under controlled conditions (e.g., 25°C, 0.1 M phosphate buffer). Cross-validate with computational models (e.g., COSMO-RS) to account for solvent-solute interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
